molecular formula C8H10N2O2 B555491 A-Carboxy-D-glutamic acid CAS No. 64153-47-5

A-Carboxy-D-glutamic acid

Cat. No.: B555491
CAS No.: 64153-47-5
M. Wt: 191.14 g/mol
InChI Key: DFZVZEMNPGABKO-ZETCQYMHSA-N
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Description

A-Carboxy-D-glutamic acid is a chiral amino acid derivative with three carboxyl groups and one amino group

Mechanism of Action

Target of Action

Gamma-Carboxy-D-glutamic acid, also known as (3R)-3-aminopropane-1,1,3-tricarboxylic acid or (2S)-2-azaniumyl-3-pyridin-3-ylpropanoate, primarily targets proteins involved in blood coagulation and bone metabolism . These include Prothrombin , Factor X , Factor IX , and Factor VII in the coagulation cascade, and Osteocalcin and Bone-Gla protein in bone metabolism . These proteins require gamma-carboxyglutamic acid for their proper functioning .

Mode of Action

Gammthis compound is synthesized by the post-translational modification of glutamic acid residues . This reaction is catalyzed by a hepatic carboxylase, which requires reduced vitamin K, oxygen, and carbon dioxide . The unique metal binding properties of gamma-carboxyglutamic acid confer metal binding character to the proteins into which it is incorporated . In prothrombin, gamma-carboxyglutamic acid residues bound to metal ions participate as an intramolecular non-covalent bridge to maintain protein conformation . Additionally, these amino acids participate in the calcium-dependent molecular assembly of proteins on membrane surfaces through intermolecular bridges involving gamma-carboxyglutamic acid and metal ions .

Biochemical Pathways

Gammthis compound plays a crucial role in the coagulation cascade and bone metabolism . In the coagulation cascade, it is involved in the activation of various clotting factors, which are essential for blood clotting . In bone metabolism, it is a component of proteins such as osteocalcin and Bone-Gla protein, which are involved in bone formation and mineralization .

Pharmacokinetics

It is known that the synthesis of gammthis compound involves the post-translational modification of glutamic acid residues, a process that requires reduced vitamin k, oxygen, and carbon dioxide . The exact absorption, distribution, metabolism, and excretion (ADME) properties of this compound and their impact on its bioavailability remain to be elucidated.

Result of Action

The action of gammthis compound results in the activation of certain proteins, particularly those involved in blood coagulation and bone metabolism . This activation is crucial for the proper functioning of these proteins and, consequently, for the processes of blood clotting and bone formation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of gammthis compound. For instance, the availability of reduced vitamin K, oxygen, and carbon dioxide is essential for the synthesis of gammthis compound . Furthermore, the presence of metal ions is necessary for the functioning of proteins that incorporate gammthis compound . Therefore, conditions that affect the availability of these factors can potentially influence the action of gammthis compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A-Carboxy-D-glutamic acid can be achieved through several methods. One common approach involves the enantioselective introduction of amino and carboxyl groups to a suitable precursor. For example, the use of asymmetric synthesis techniques, such as chiral pool synthesis or catalytic asymmetric hydrogenation, can yield the desired enantiomer with high purity .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, solvents, and temperature control to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

A-Carboxy-D-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield oxo derivatives, while reduction of the carboxyl groups may produce alcohols .

Scientific Research Applications

A-Carboxy-D-glutamic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Uniqueness

A-Carboxy-D-glutamic acid is unique due to its specific arrangement of carboxyl and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

(3R)-3-aminopropane-1,1,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHBYWPGGCSDKFX-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H](C(=O)O)N)C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426426
Record name gamma-Carboxy-D-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64153-47-5
Record name gamma-Carboxy-D-glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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